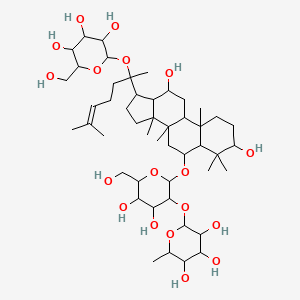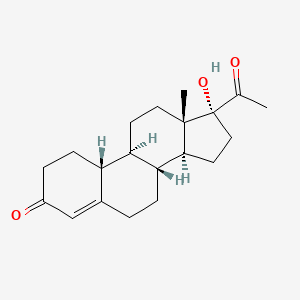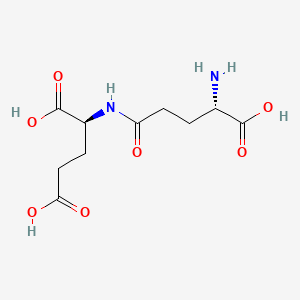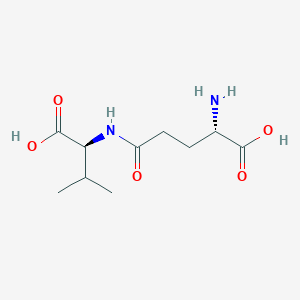
Ginsenoside Re
Descripción general
Descripción
Ginsenoside Re is a protopanaxatriol-type saponin extracted from the berry, leaf, stem, flower bud, and root of Panax ginseng . It has been attracting attention as a dietary phytochemical . It is a major ginsenoside in ginseng and exhibits multiple pharmacological activities via different mechanisms .
Synthesis Analysis
The synthetic pathway of Ginsenoside Re involves the use of 2,3-oxysqualene, which is catalytically generated from the end product of the mevalonate (MVA) and 2-c-methyl-d-erythritol 4-phosphate (MEP) pathways as the substrate for the synthesis of the triterpene molecular skeleton .
Molecular Structure Analysis
Ginsenoside Re belongs to the 20 (S)-protopanaxatriol group . It is a panaxatriol saponin that is more abundant in some Panax species .
Chemical Reactions Analysis
Ginsenoside Re may undergo chemical transformations involving deglycosylation, hydration, dehydration, and epimerization reactions . It is also known to be metabolized mainly to Rh 1 and F 1 by intestinal microflora before absorption into the blood .
Physical And Chemical Properties Analysis
Ginsenoside Re is a phytosterol found in the ginseng root . It is believed to be the main contributor to ginseng’s protection against damage from cardiac ischemia by inhibiting calcium accumulation in the mitochondria .
Aplicaciones Científicas De Investigación
Diabetes Mellitus
Ginsenoside Re has shown effectiveness in specific diseases such as diabetes mellitus . It can be used as a dietary phytochemical to manage and treat diabetes .
Nervous System Diseases
Ginsenoside Re has been found to have strong pharmacological activities in the nervous system . It provides protective effects on nerve cells, improves resistance to neuronal injury, and modulates neural activity .
Inflammation
Ginsenoside Re has been reported to have anti-inflammatory properties . It can help alleviate inflammation and related conditions .
Cardiovascular Disease
Research has shown that Ginsenoside Re can be beneficial in treating cardiovascular diseases . It can help improve heart health and reduce the risk of cardiovascular diseases .
Cancer
Ginsenoside Re has been found to have anti-cancer properties . It can inhibit the growth of cancer cells and has been used for effective inhibition of cancer cells .
Immune Response
Ginsenoside Re is known to enhance the immune response . It can help boost the immune system and improve the body’s ability to fight off diseases .
Osteoporosis
Research has shown that Ginsenoside Re can improve osteoporosis . It can help improve bone health and reduce the risk of osteoporosis .
Skin Barrier Function
Ginsenoside Re has been found to improve skin barrier function . It can help improve skin health and protect the skin from various conditions .
These are just a few of the many scientific research applications of Ginsenoside Re. It’s a compound with a wide range of potential uses in various fields of medicine and health .
Mecanismo De Acción
Target of Action
Ginsenoside Re, a major ginsenoside in ginseng , has multiple biological therapeutic targets . It interacts with steroidal receptors and has been shown to act as a specific agonist for the nongenomic pathway of sex steroid receptors .
Mode of Action
Ginsenoside Re exhibits its effects through various mechanisms. For instance, it can reduce oxidative damage and mitochondrial apoptosis induced by excessive reactive oxygen species (ROS) through the activation of the PI3K/AKT signaling pathway . It also acts through the estrogen receptor (ER) and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .
Biochemical Pathways
Ginsenoside Re mainly affects the activity of AMPK/AKT and PI3K/AKT pathways . It also has been shown to inhibit the NF-кB signaling pathway and decrease inflammation via blocking the mRNA expression of pro-inflammatory mediators as well as cytokines .
Pharmacokinetics
The absorption of Ginsenoside Re is fast in the gastrointestinal tract. It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into blood. Ginsenoside Re is quickly cleared from the body .
Result of Action
Ginsenoside Re is known to exhibit a wide range of pharmacological activities. It can eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .
Action Environment
Environmental factors can significantly impact the accumulation of ginsenosides in different parts of the ginseng plant . In root tissue, photosynthetically active radiation (PAR) and soil water potential have a greater impact on ginsenoside accumulation, while in leaf tissue, temperature and relative humidity have a greater impact .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAOOJDMFUQOKB-WCZZMFLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317298 | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside B2 | |
CAS RN |
52286-59-6 | |
| Record name | Ginsenoside Re | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Re | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside B2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)



